molecular formula C4H10Br2CoO2 B8207023 Cobalt(II) dibromo(1,2-dimethoxyethane)

Cobalt(II) dibromo(1,2-dimethoxyethane)

Cat. No.: B8207023
M. Wt: 308.86 g/mol
InChI Key: FEBJWQNBNJBZPR-UHFFFAOYSA-L
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Description

Cobalt(II) dibromo(1,2-dimethoxyethane) is a coordination complex with the chemical formula C₄H₁₀Br₂CoO₂ (CAS: 18346-57-1). It consists of a cobalt(II) center coordinated by two bromide anions and a bidentate 1,2-dimethoxyethane (DME) ligand. This compound is typically synthesized by reacting cobalt(II) bromide with DME in anhydrous ethanol, followed by crystallization . It is commercially available in high purity (≥98%) and is utilized as a precursor in catalysis and organic synthesis, particularly in reactions requiring a stable cobalt source with enhanced solubility in organic solvents .

Properties

IUPAC Name

dibromocobalt;1,2-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBJWQNBNJBZPR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC.[Co](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2CoO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Stoichiometry and Setup

Cobalt(II) bromide, either anhydrous or in hydrate form (CoBr₂·xH₂O), is combined with DME in a 1:1 molar ratio. Anhydrous CoBr₂ is preferred to avoid competing hydrolysis reactions, though hydrated forms can be dehydrated via azeotropic distillation with DME itself. The reaction is conducted under nitrogen or argon to prevent oxidation of Co(II) to Co(III), which would alter product composition.

Reaction Equation:

CoBr2+C4H10O2CoBr2C4H10O2\text{CoBr}2 + \text{C}4\text{H}{10}\text{O}2 \rightarrow \text{CoBr}2\cdot\text{C}4\text{H}{10}\text{O}2

Stepwise Procedure

  • Dissolution : CoBr₂ (1.50 g, 4.59 mmol) is dissolved in 25 mL of acetone or methanol. Although DME can serve as both solvent and ligand, polar aprotic solvents like acetone improve dissolution kinetics.

  • Ligand Addition : DME (1.21 mL, 8.1 mmol) is added dropwise to the stirred CoBr₂ solution. A 10% molar excess of DME ensures complete complexation.

  • Stirring and Crystallization : The mixture is stirred at room temperature for 1–2 hours, during which the product precipitates as a blue microcrystalline solid. Cooling the reaction vessel in an ice bath enhances crystal formation.

  • Isolation : The solid is filtered under reduced pressure, washed with cold acetone (2 × 10 mL) to remove unreacted DME, and dried under vacuum.

Typical Yields : 85–95% based on CoBr₂ input.

Industrial-Scale Production

Industrial synthesis scales the laboratory method while optimizing for cost and purity:

Reactor Design

  • Material : Glass-lined or Hastelloy reactors resist corrosion from bromide ions.

  • Atmosphere : Continuous nitrogen purging maintains anaerobic conditions.

  • Temperature Control : Jacketed reactors maintain temperatures at 20–25°C to prevent DME volatilization (boiling point: 85°C).

Process Parameters

ParameterIndustrial SpecificationLaboratory Equivalent
CoBr₂ Purity≥99.9% (metal basis)≥98% (reagent grade)
DME Stoichiometry1.05:1 (mol:mol vs. CoBr₂)1.1:1
Reaction Time30–45 minutes1–2 hours
Cooling MethodCryogenic (−10°C)Ice bath (0°C)

Purification

Industrial batches undergo recrystallization from hot DME or ethanol to achieve ≥99.5% purity. Centrifugal filtration replaces vacuum filtration to handle larger volumes efficiently.

Alternative Synthetic Routes

Metathesis with Cobalt Carbonate

Cobalt(II) carbonate (CoCO₃) reacts with hydrobromic acid (HBr) in the presence of DME:

CoCO3+2HBr+C4H10O2CoBr2C4H10O2+CO2+H2O\text{CoCO}3 + 2\text{HBr} + \text{C}4\text{H}{10}\text{O}2 \rightarrow \text{CoBr}2\cdot\text{C}4\text{H}{10}\text{O}2 + \text{CO}2 + \text{H}2\text{O}

This method avoids handling hygroscopic CoBr₂ but requires strict pH control to prevent Co(OH)₂ precipitation.

Electrochemical Synthesis

An electrochemical cell with a cobalt anode and platinum cathode submerged in DME/HBr electrolyte produces the complex via anodic dissolution:

Co (anode)Co2++2e\text{Co (anode)} \rightarrow \text{Co}^{2+} + 2e^-
Co2++2Br+C4H10O2CoBr2C4H10O2\text{Co}^{2+} + 2\text{Br}^- + \text{C}4\text{H}{10}\text{O}2 \rightarrow \text{CoBr}2\cdot\text{C}4\text{H}{10}\text{O}_2

Yields exceed 90% with applied potentials of 2–3 V.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : ν(Co-Br) at 250–300 cm⁻¹ and ν(C-O-C) at 1100–1150 cm⁻¹ confirm ligand coordination.

  • UV-Vis : d-d transitions at 510–550 nm (ε ≈ 150 L·mol⁻¹·cm⁻¹) verify octahedral Co(II) geometry.

Purity Assessment

ImpurityTolerance (ppm)Analytical Method
Free CoBr₂<100EDTA titration
Residual DME<50GC-MS
Moisture<0.1%Karl Fischer titration

Chemical Reactions Analysis

Cobalt(II) dibromo(1,2-dimethoxyethane) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalysis

Cobalt(II) dibromo(1,2-dimethoxyethane) serves as a catalyst in several organic reactions. Its ability to facilitate transformations is attributed to the cobalt ion's oxidation states and coordination chemistry.

C−H Activation

Recent studies have highlighted its role in C−H activation reactions. For instance, cobalt(II)-catalyzed C−H deuteriomethoxylation of benzamides has been reported, showcasing its utility in introducing deuterated groups into organic compounds . This method enhances the stability of products against biological oxidation, making it valuable in pharmaceutical applications.

Hydroalkylation Reactions

Additionally, cobalt(II) dibromo(1,2-dimethoxyethane) has been employed in regio- and enantioselective hydroalkylation of alkenes. This process allows for the efficient coupling of alkyl groups, yielding structurally diverse chiral organic compounds . The catalytic system developed for this purpose demonstrates significant control over stereochemical selectivity.

Magnetic Materials

Cobalt complexes are known for their magnetic properties, and cobalt(II) dibromo(1,2-dimethoxyethane) is no exception. It has been utilized in the synthesis of molecular magnetic materials that exhibit interesting magnetic behavior.

Magnetic Characterization

Research has shown that complexes formed with cobalt(II) and 1,2-diamidobenzenes exhibit unique magnetic properties. The incorporation of dimethoxyethane ligands in these complexes allows for the formation of discrete metal-organic architectures that can be characterized using advanced techniques such as high-field electron paramagnetic resonance . These materials hold potential for applications in data storage and quantum computing.

Organometallic Chemistry

Cobalt(II) dibromo(1,2-dimethoxyethane) also finds applications as a precursor in organometallic chemistry. Its reactivity makes it suitable for the synthesis of various organometallic compounds used in industrial processes.

Thin Film Deposition

The compound is utilized in thin film deposition techniques essential for producing electronic devices, including LEDs and solar cells . The versatility of cobalt complexes in forming thin films contributes to advancements in material science.

Biomedical Research

In biomedical research, cobalt complexes have been explored for their potential therapeutic applications due to their unique chemical properties.

Drug Development

Cobalt(II) dibromo(1,2-dimethoxyethane) can act as a precursor for developing drugs targeting specific biological pathways. Its ability to form stable complexes with biomolecules can lead to innovative drug formulations that enhance bioavailability and efficacy .

Mechanism of Action

The mechanism of action of cobalt(II) dibromo(1,2-dimethoxyethane) involves its ability to coordinate with other molecules through its cobalt center. This coordination can facilitate various chemical reactions by stabilizing transition states or intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Compositional Similarities

Cobalt(II) dibromo(1,2-dimethoxyethane) belongs to a class of transition metal bromide complexes with DME as a coordinating ligand. Key analogues include:

  • Nickel(II) Dibromo(1,2-dimethoxyethane) (C₄H₁₀Br₂NiO₂)
  • Iron(II) Bromide Dimethoxyethane Adduct (C₄H₁₀Br₂FeO₂)

These compounds share the general formula MBr₂(DME), where M = Co, Ni, Fe. The DME ligand acts as a bidentate ether, forming a five-membered chelate ring with the metal center, which stabilizes the complex and enhances its solubility in nonpolar solvents .

Table 1: Structural and Physical Properties
Compound Formula Molecular Weight (g/mol) Color Melting/Decomposition (°C)
Cobalt(II) dibromo(1,2-dimethoxyethane) C₄H₁₀Br₂CoO₂ 324.85 Not reported Not reported
Nickel(II) dibromo(1,2-dimethoxyethane) C₄H₁₀Br₂NiO₂ 308.63 Salmon-pink Decomposition starts at 114°C
Iron(II) bromide dimethoxyethane C₄H₁₀Br₂FeO₂ 306.78 Not reported Not reported

Key Observations :

  • The molecular weight varies due to differences in the metal’s atomic mass (Co: 58.93, Ni: 58.69, Fe: 55.85).
  • Nickel analogues exhibit distinct thermal behavior, with ligand loss initiating at 114°C, suggesting lower thermal stability compared to cobalt complexes .

Stability :

  • Cobalt Complex: Limited thermal data are available, but its stability is inferred from its use in catalysis under mild conditions.
  • Nickel Complex : Thermogravimetric analysis (TGA) shows a two-stage mass loss: 0.7% at 155°C (DME loss) and 12% at 287°C, indicating partial ligand retention at higher temperatures .
  • Iron Complex : Stability data are sparse, but iron(II) complexes are generally more oxidation-sensitive than cobalt or nickel analogues.

Mechanistic Insights :

  • The DME ligand improves solubility in organic media, facilitating homogeneous catalysis.
  • Cobalt complexes are prized for their redox versatility (Co²⁺/Co³⁺), enabling oxidative transformations .

Biological Activity

Cobalt(II) dibromo(1,2-dimethoxyethane), with the CAS number 18346-57-1, is an organometallic compound characterized by its unique structure and potential biological activities. The molecular formula is C4H10Br2CoO2\text{C}_4\text{H}_{10}\text{Br}_2\text{CoO}_2, and it has a molecular weight of 308.86 g/mol. This compound has garnered attention in various fields including biochemistry and catalysis due to its diverse applications.

Cobalt(II) compounds, including cobalt(II) dibromo(1,2-dimethoxyethane), are known to exhibit biological activity primarily through their interactions with biological molecules. The following mechanisms have been identified:

  • Enzyme Inhibition : Cobalt ions can inhibit certain enzymes by competing with essential metal cofactors, thereby affecting metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Cobalt complexes can generate ROS, which may lead to oxidative stress in cells.
  • Cell Signaling Modulation : Cobalt can influence signaling pathways related to hypoxia and cellular responses to stress.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of cobalt(II) dibromo(1,2-dimethoxyethane) on various cell lines. The findings indicate a concentration-dependent cytotoxicity, particularly in cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)25Induction of apoptosis via ROS generation
MCF-7 (breast)30Inhibition of cell proliferation
A549 (lung)20Disruption of mitochondrial function

These results suggest that cobalt(II) dibromo(1,2-dimethoxyethane) may have potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell growth.

Case Studies

  • Case Study on Apoptosis Induction :
    A study demonstrated that treatment with cobalt(II) dibromo(1,2-dimethoxyethane) resulted in significant apoptosis in HeLa cells. The mechanism was linked to increased levels of ROS and activation of caspase pathways, leading to programmed cell death.
  • Impact on Hypoxic Conditions :
    Research has shown that cobalt complexes can mimic hypoxic conditions in cells. Cobalt(II) dibromo(1,2-dimethoxyethane) was found to stabilize hypoxia-inducible factor (HIF), promoting the expression of genes involved in angiogenesis and metabolic adaptation under low oxygen conditions.

Pharmacological Applications

The pharmacological potential of cobalt(II) dibromo(1,2-dimethoxyethane) is being explored in various therapeutic areas:

  • Cancer Therapy : Due to its cytotoxic properties against tumor cells.
  • Neuroprotection : Investigated for its ability to protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity Cobalt(II) dibromo(1,2-dimethoxyethane)?

  • Answer: The compound is synthesized by reacting cobalt(II) bromide (CoBr₂) with 1,2-dimethoxyethane (DME) under anhydrous conditions. Critical steps include maintaining inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis. Post-synthesis, purity is verified via elemental analysis (C, H, Br, Co) and X-ray crystallography to confirm octahedral coordination geometry .

Q. Which spectroscopic techniques are optimal for characterizing the structural and electronic properties of Cobalt(II) dibromo(1,2-dimethoxyethane)?

  • Answer:

  • IR Spectroscopy: Identifies ligand bonding modes (e.g., C-O stretching of DME at ~1,100 cm⁻¹) and Co-Br vibrations (~200 cm⁻¹).
  • UV-Vis Spectroscopy: Reveals d-d transition bands (e.g., 500–700 nm range) to infer ligand field strength.
  • X-ray Diffraction: Resolves bond lengths (Co-Br ~2.4 Å, Co-O ~2.1 Å) and confirms the distorted octahedral structure .

Q. What solvent systems are compatible with Cobalt(II) dibromo(1,2-dimethoxyethane) in catalytic applications?

  • Answer: Polar aprotic solvents (e.g., DME, THF) are preferred due to their coordinating ability. However, DME decomposition under reductive conditions can produce methoxyacetaldehyde, altering reaction pathways. Pre-screening solvent stability via GC-MS is advised to avoid side reactions .

Advanced Research Questions

Q. How does solvent decomposition impact the catalytic activity of Cobalt(II) dibromo(1,2-dimethoxyethane) in cross-coupling reactions?

  • Answer: Isotope labeling studies (e.g., ¹³C-DME) demonstrate that DME decomposes via C-O bond cleavage during palladium-catalyzed reactions, generating reducing agents (e.g., methoxyacetaldehyde). This decomposition can inadvertently reduce metal centers (e.g., Pd(II) → Pd(0)), altering catalytic cycles. Similar effects may occur in cobalt systems, necessitating mechanistic studies using in situ NMR or MS .

Q. What experimental strategies mitigate toxicity risks associated with handling 1,2-dimethoxyethane in cobalt complex synthesis?

  • Answer:

  • Safety Protocols: Use fume hoods, nitrile gloves, and respiratory protection (e.g., N95 masks).
  • Metabolic Considerations: 1,2-Dimethoxyethane metabolizes to methoxyacetic acid (t₁/₂ = 77 h), a reproductive toxin. Limit exposure duration and monitor workplace air concentrations (recommended threshold: <1 ppm) .

Q. How can contradictions in reported catalytic efficiencies of Cobalt(II) dibromo(1,2-dimethoxyethane) be resolved?

  • Answer: Discrepancies often arise from:

  • Moisture Sensitivity: Hydrolysis of Co-Br bonds forms Co-OH byproducts, reducing activity. Use Karl Fischer titration to ensure solvent dryness.
  • Solvent Effects: DME’s reductive decomposition varies with reaction temperature and base strength (e.g., KOtBu vs. NaH). Optimize using Design of Experiments (DoE) to isolate critical variables .

Q. What computational methods validate the interaction between Cobalt(II) dibromo(1,2-dimethoxyethane) and substrates in catalysis?

  • Answer: Density Functional Theory (DFT) calculations model substrate coordination energies and transition states. For example, molecular dynamics simulations reveal DME’s role in stabilizing cobalt intermediates via hydrogen bonding (e.g., O···H interactions with ethanol in mixed solvents) .

Data Interpretation & Methodological Guidance

Q. How should researchers interpret unexpected byproducts in reactions mediated by Cobalt(II) dibromo(1,2-dimethoxyethane)?

  • Answer: Byproducts may stem from:

  • Ligand Disproportionation: DME degradation under heat/light forms ethylene glycol derivatives. Monitor via GC-MS.
  • Redox Activity: Co(II) ↔ Co(III) transitions can oxidize substrates. Use cyclic voltammetry to map redox potentials and adjust reductant/oxidant ratios .

Q. What analytical workflows confirm the stability of Cobalt(II) dibromo(1,2-dimethoxyethane) under reaction conditions?

  • Answer:

  • In Situ Monitoring: Raman spectroscopy tracks Co-Br bond integrity (peaks at ~250 cm⁻¹).
  • Post-Reaction Analysis: ICP-MS quantifies cobalt leaching, while TGA assesses thermal stability (decomposition onset ~180°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cobalt(II) dibromo(1,2-dimethoxyethane)
Reactant of Route 2
Reactant of Route 2
Cobalt(II) dibromo(1,2-dimethoxyethane)

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